Isoform Selectivity: >200-Fold Discrimination Over HDAC1/6 vs. Pan-Inhibitors and Class I Agents
PCI-34051 demonstrates exceptional target discrimination. In direct cell-free assays, it inhibits HDAC8 with an IC50 of 10 nM. Comparative data show it is >200-fold selective over HDAC1 and HDAC6, and >1000-fold selective over HDAC2, HDAC3, and HDAC10 . This contrasts starkly with the pan-inhibitor Vorinostat (SAHA), which inhibits HDAC8 with an IC50 of 410 nM and lacks meaningful selectivity [1]. Similarly, the class I inhibitor Romidepsin exhibits a much lower selectivity window (approximately 10-fold vs. HDAC4) and inhibits HDAC8 only moderately with an IC50 of ~26-53 nM, alongside potent HDAC1/2 inhibition [2].
| Evidence Dimension | Isoform Selectivity and Potency |
|---|---|
| Target Compound Data | IC50 (HDAC8) = 10 nM; >200-fold selective vs. HDAC1/6; >1000-fold vs. HDAC2/3/10 |
| Comparator Or Baseline | Vorinostat (SAHA): IC50 (HDAC8) = 410 nM (Pan-inhibitor). Romidepsin: IC50 (HDAC8) ~26-53 nM, but potent on HDAC1/2 (IC50 <10 nM). |
| Quantified Difference | 41-fold more potent vs. HDAC8 than SAHA. Minimum 200-fold selectivity advantage. |
| Conditions | Cell-free biochemical assays using recombinant HDAC isoforms. |
Why This Matters
This degree of selectivity is essential for experiments aiming to ascribe a biological phenotype specifically to HDAC8 inhibition, avoiding confounding results from off-target class I or IIb HDACs.
- [1] ebiotrade.com. Binding mechanism and distant regulation of histone deacetylase 8 (HDAC8) selective inhibitor PCI-34051. 2025 Feb 13. View Source
- [2] PMC Table 1. Inhibitor Selectivity. View Source
